1-(2,5-Dimethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamide formation. Common reagents might include piperidine derivatives, sulfonyl chlorides, and carboxylic acids or their derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the desired reaction, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2,5-Dimethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration as a potential therapeutic agent or drug candidate.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, sulfonyl compounds, and carboxamides. Examples could be:
- 1-(2,5-Dimethoxyphenyl)-N-(3-methoxypropyl)piperidine-3-carboxamide
- 1-(2,5-Dimethoxybenzenesulfonyl)piperidine-3-carboxamide
Uniqueness
The uniqueness of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide might lie in its specific combination of functional groups, which could confer unique chemical reactivity, biological activity, or physical properties.
Properties
Molecular Formula |
C18H28N2O6S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O6S/c1-24-11-5-9-19-18(21)14-6-4-10-20(13-14)27(22,23)17-12-15(25-2)7-8-16(17)26-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,19,21) |
InChI Key |
LKGAJVDCKUFEIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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